![molecular formula C6H13N3O4S B2802820 2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine CAS No. 1909336-16-8](/img/structure/B2802820.png)
2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine is a polyamine compound with four nitrogen atoms and four ethylene groups. It is commonly used as a chelating agent due to its ability to bind to metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine typically involves the reaction of organotin dichlorides with the dipeptide diglycine. The reaction is rapid and produces high yields of high polymers . The reaction conditions often include the use of aqueous solutions and coordination metal ions .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a chelating agent.
Análisis De Reacciones Químicas
Types of Reactions: 2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions include modified polyamine compounds with enhanced chelating properties. These products are used in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to bind metal ions and facilitate various reactions. In biology and medicine, it is studied for its potential anticancer properties and its ability to inhibit the growth of unwanted pathogens . In industry, it is used in the production of high polymers and coordination polymers .
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine involves its ability to bind to metal ions through its nitrogen and ethylene groups. This binding process interferes with the metal ions’ normal functions, leading to various effects such as inhibition of pathogen growth and enhancement of polymer properties.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine include other polyamines such as triethylenetetramine and diglycine . These compounds share similar structures and chelating properties.
Uniqueness: What sets this compound apart is its specific combination of nitrogen and ethylene groups, which provide unique binding properties and enhance its effectiveness as a chelating agent.
Propiedades
IUPAC Name |
azane;2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4S.H3N/c9-4(8-2-6(11)12)1-7-5(10)3-13;/h13H,1-3H2,(H,7,10)(H,8,9)(H,11,12);1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDSSWJADOHIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)CS.N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
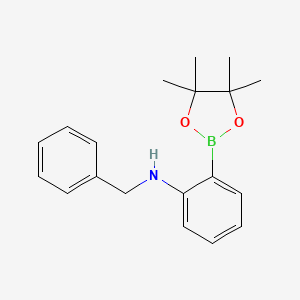
![N-(4-chlorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2802739.png)
![2-Chloro-N-[4-oxo-2-(trifluoromethyl)chromen-6-yl]acetamide](/img/structure/B2802740.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate](/img/structure/B2802741.png)
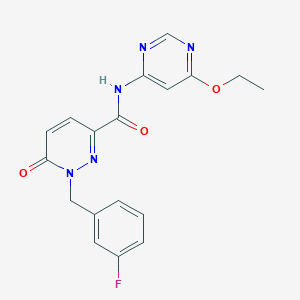
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2802747.png)
![tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate](/img/structure/B2802749.png)
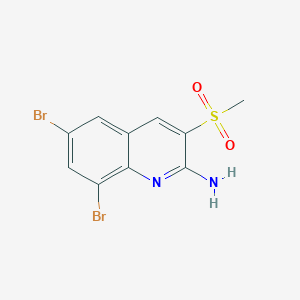
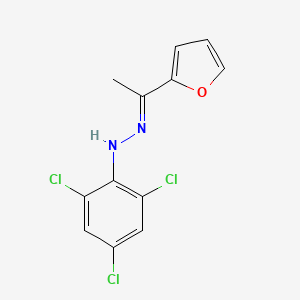
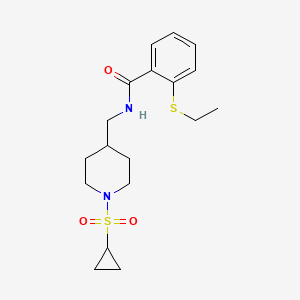
![5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2802754.png)
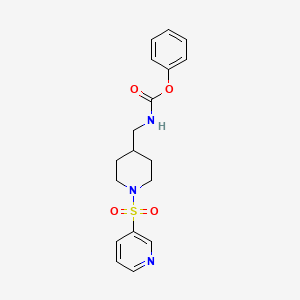
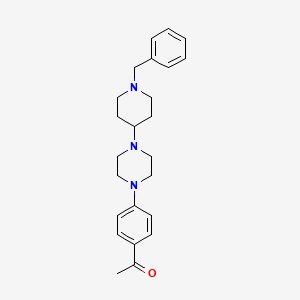
![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2802759.png)
